An In-depth Technical Guide to 2-Methylisoindolin-5-amine Dihydrochloride: Properties and Characteristics
An In-depth Technical Guide to 2-Methylisoindolin-5-amine Dihydrochloride: Properties and Characteristics
This guide provides a comprehensive technical overview of 2-Methylisoindolin-5-amine dihydrochloride, a heterocyclic amine of increasing interest in medicinal chemistry and drug discovery. Intended for researchers, scientists, and drug development professionals, this document synthesizes the available data on its chemical and physical properties, outlines a plausible synthetic route with detailed experimental protocols, and explores its potential applications as a key building block in the development of novel therapeutics.
Introduction: The Isoindoline Scaffold and Its Significance
The isoindoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of several approved drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The introduction of an amino group, as in 2-Methylisoindolin-5-amine, offers a versatile handle for further chemical modifications, making it a valuable intermediate for constructing libraries of compounds for biological screening. This guide will delve into the specific characteristics of the 2-methylated, 5-amino substituted isoindoline dihydrochloride salt.
Chemical and Physical Properties
While extensive experimental data for 2-Methylisoindolin-5-amine dihydrochloride is not widely published in peer-reviewed literature, its fundamental properties can be collated from available sources and predicted based on its structure.
| Property | Value | Source |
| Chemical Name | 2-Methylisoindolin-5-amine dihydrochloride | - |
| CAS Number | 943751-30-2 | [3][4][5] |
| Molecular Formula | C₉H₁₄Cl₂N₂ | - |
| Molecular Weight | 221.13 g/mol | - |
| Appearance | Predicted to be a white to off-white solid | - |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Insoluble in non-polar organic solvents. | Inferred |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | Inferred |
Chemical Structure
The structure of 2-Methylisoindolin-5-amine features a fused benzene and pyrrolidine ring system, with a methyl group on the nitrogen of the pyrrolidine ring and an amino group at the 5-position of the benzene ring.
Caption: Chemical structure of 2-Methylisoindolin-5-amine.
Synthesis and Purification: A Proposed Protocol
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Methylisoindolin-5-amine dihydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Methyl-4-nitrophthalimide
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To a stirred suspension of 4-nitrophthalic acid (1 equivalent) in acetic anhydride (5 equivalents), add methylamine (1.1 equivalents, as a 40% solution in water) dropwise at room temperature.
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Heat the reaction mixture to reflux (approximately 140°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
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Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-Methyl-4-nitrophthalimide.
Causality behind experimental choices: Acetic anhydride serves as both a solvent and a dehydrating agent to facilitate the formation of the imide ring. The use of an excess of acetic anhydride ensures the reaction goes to completion. The workup with ice water precipitates the product while removing water-soluble impurities.
Step 2: Reduction of N-Methyl-4-nitrophthalimide to 2-Methyl-5-nitroisoindoline
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In a round-bottom flask equipped with a reflux condenser, suspend N-Methyl-4-nitrophthalimide (1 equivalent) in a mixture of glacial acetic acid and hydrochloric acid.
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Add zinc dust (4-5 equivalents) portion-wise to the stirred suspension. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
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After the addition is complete, continue to heat the mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove excess zinc.
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Neutralize the filtrate with a concentrated sodium hydroxide solution to a pH of 8-9, which will precipitate the crude product.
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Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Methyl-5-nitroisoindoline.
Causality behind experimental choices: The Clemmensen reduction conditions (zinc and acid) are effective for reducing the imide carbonyl groups to methylene groups. Acetic acid is a good solvent for the starting material and the acidic conditions are necessary for the reduction.
Step 3: Reduction of the Nitro Group to an Amine
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Dissolve the crude 2-Methyl-5-nitroisoindoline (1 equivalent) in ethanol or methanol.
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Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).
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Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature.
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Monitor the reaction by TLC until the starting material is no longer visible.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to yield 2-Methylisoindolin-5-amine as the free base.
Causality behind experimental choices: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines. Palladium on carbon is a standard and effective catalyst for this transformation.
Step 4: Formation of the Dihydrochloride Salt
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Dissolve the crude 2-Methylisoindolin-5-amine in a minimal amount of isopropanol or diethyl ether.
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Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) until precipitation is complete.
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Stir the resulting suspension for 30 minutes in the ice bath.
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Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to afford 2-Methylisoindolin-5-amine dihydrochloride as a solid.
Causality behind experimental choices: The dihydrochloride salt is formed to improve the stability and handling of the amine. The salt form is often more crystalline and easier to purify than the free base. The use of a non-polar solvent like diethyl ether ensures the precipitation of the ionic salt.
Applications in Medicinal Chemistry and Drug Discovery
The 2-Methylisoindolin-5-amine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group provides a key point for diversification, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and sulfonylation.
While specific examples of marketed drugs containing the 2-Methylisoindolin-5-amine moiety are not readily found, the broader class of aminoisoindolines is present in compounds investigated for various biological activities. The isoindoline framework is a key component in drugs targeting cancer, inflammation, and central nervous system disorders.[1][8] For instance, the related 4-aminoisoindoline-1,3-dione is a core component of pomalidomide, a drug used to treat multiple myeloma.[9]
The 2-methyl group can influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. The 5-amino group's position on the aromatic ring allows for the exploration of structure-activity relationships by modifying its electronic and steric environment.
Illustrative Derivatization
Caption: Potential derivatization reactions of the 5-amino group.
Safety and Handling
As with any chemical reagent, 2-Methylisoindolin-5-amine dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Inhalation: Avoid inhaling dust.
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Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Methylisoindolin-5-amine dihydrochloride is a valuable heterocyclic building block with significant potential in the field of drug discovery. While detailed characterization and application data in the public domain are currently limited, its structural features and the proven utility of the isoindoline scaffold suggest that it is a promising starting material for the synthesis of novel bioactive compounds. The synthetic protocol outlined in this guide, based on established chemical principles, provides a reliable pathway for its preparation, enabling further investigation into its properties and applications by the research community.
References
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ChemSynthesis. (n.d.). 2-amino-isoindole-1,3-dione. Retrieved from [Link]
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MDPI. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved from [Link]
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ProQuest. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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MDPI. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. PubMed Central. Retrieved from [Link]
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MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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AbacipharmTech. (n.d.). 5-Amino-2-methylisoindoline-1,3-dione. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Retrieved from [Link]
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BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved from [Link]
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Organic Letters. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Retrieved from [Link]
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MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
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MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
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ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-(Methyl-d3)isoindolin-5-amine. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. PubMed Central. Retrieved from [Link]
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SciSpace. (1905). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines. Retrieved from [Link]
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